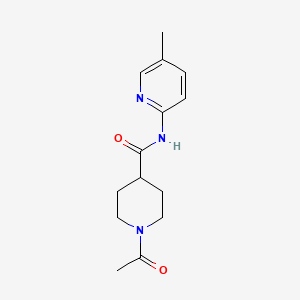

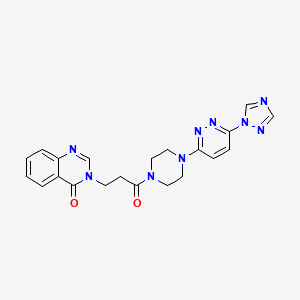

1-acetyl-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-acetyl-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide” is a chemical compound . Piperidines, which this compound is a derivative of, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The specific molecular structure of “1-acetyl-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide” was not found in the retrieved papers.Applications De Recherche Scientifique

Antiviral Properties

The compound 1-acetyl-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide, identified as TAK-220, shows promising properties as an antiviral agent, particularly against HIV-1. It exhibits strong inhibitory effects on the replication of CCR5-using HIV-1 clinical isolates in human peripheral blood mononuclear cells. This compound has high CCR5 binding affinity and potent inhibition of membrane fusion, making it a significant clinical candidate for further development in HIV-1 treatment (Imamura et al., 2006).

Diagnostic Imaging Applications

In another application, derivatives of this compound have been used in the development of new potential PET (Positron Emission Tomography) agents. These compounds, specifically designed for imaging of IRAK4 enzyme in neuroinflammation, demonstrate the versatility of 1-acetyl-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide in diagnostic imaging and potentially in neurological research (Wang et al., 2018).

Chemical Synthesis and Optimization

Research into the synthesis of related compounds includes the development of enantioselective processes for CGRP (Calcitonin Gene-Related Peptide) receptor inhibitors. This area of study highlights the role of similar piperidine compounds in the synthesis of pharmaceuticals, demonstrating the broader relevance of the chemical structure in medicinal chemistry (Cann et al., 2012).

Neuroinflammation Imaging

A specific derivative, [11C]CPPC, has been used as a PET radiotracer for imaging of reactive microglia, disease-associated microglia, and their contribution to neuroinflammation in vivo. This application is crucial for understanding various neuropsychiatric disorders and the immune environment of malignancies in the central nervous system (Horti et al., 2019).

Inhibitors in Disease Treatment

Further applications include its derivatives being potent inhibitors in disease treatment. For example, specific derivatives have shown potential as tubulin inhibitors and antiproliferative agents in cancer research. This indicates the compound's utility in developing novel therapeutic agents for cancer treatment (Krasavin et al., 2014).

Propriétés

IUPAC Name |

1-acetyl-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2/c1-10-3-4-13(15-9-10)16-14(19)12-5-7-17(8-6-12)11(2)18/h3-4,9,12H,5-8H2,1-2H3,(H,15,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDNVJBRMIHEEJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-acetyl-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-isopropyl-8,9-dimethoxy-5-{[(E)-3-phenyl-2-propenyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2479909.png)

![Tert-butyl 4-[(5,6-dichloropyridin-3-yl)sulfonyl]-2,3-dimethylpiperazine-1-carboxylate](/img/structure/B2479911.png)

![Ethyl 4-oxo-5-(4-(piperidin-1-ylsulfonyl)benzamido)-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2479915.png)

![1-(1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B2479916.png)

![N-(4-bromo-3-methylphenyl)-2-((3-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2479920.png)

![N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N'-pentylethanediamide](/img/structure/B2479922.png)

![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isopentyloxalamide](/img/structure/B2479926.png)